N,1-dimethylcyclopentan-1-amine hydrochloride
Overview
Description
N,1-dimethylcyclopentan-1-amine hydrochloride, also known as DMCPA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of cyclopentylamines and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Catalysis and Organic Synthesis
Synthesis of Ethynyl-Extended Amines : Research on the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides demonstrates the utility of related compounds in creating building blocks for further chemical synthesis, highlighting methodologies that could be relevant for "N,1-dimethylcyclopentan-1-amine hydrochloride" in synthesizing ethynyl-extended amines (Kozhushkov et al., 2010).
Preparation of Versatile Building Blocks : A novel method for preparing 1-substituted 2,2-dimethoxyethylamine hydrochlorides showcases the synthesis of versatile chemical building blocks, offering a technique that might be applicable to "N,1-dimethylcyclopentan-1-amine hydrochloride" for generating diverse derivatives (Liu et al., 2009).
Material Science and Analytical Chemistry
Microencapsulation : Research on the synthesis of amidic alginate derivatives for microencapsulation of λ-cyhalothrin indicates the potential for using amine derivatives in material science for encapsulating various substances, suggesting a possible application in creating microcapsules or controlled release systems (Yang et al., 2011).
Analytics of Biologically Active Derivatives : The study of the optimal conditions for separation and determination of dimethyl derivatives of ES-silanates by capillary isotachophoresis demonstrates the importance of analytical techniques in characterizing amine derivatives, which could be relevant for analyzing "N,1-dimethylcyclopentan-1-amine hydrochloride" derivatives (Jabłońska et al., 2018).
properties
IUPAC Name |
N,1-dimethylcyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(8-2)5-3-4-6-7;/h8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHDUUAIXWGNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethylcyclopentan-1-amine hydrochloride | |
CAS RN |
89854-72-8 | |
Record name | Cyclopentanamine, N,1-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89854-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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